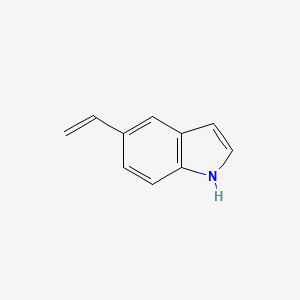

5-Vinyl-1H-Indol

Übersicht

Beschreibung

5-Vinyl-1H-indole is a chemical compound with the molecular formula C10H9N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Synthesis Analysis

The synthesis of 5-Vinyl-1H-indole and its derivatives has been a subject of interest in many research studies . For instance, a series of indolyloxadiazoles were synthesized from amidoxime and indole 3-carboxaldehyde using CAN as a catalyst and PEG as a solvent .

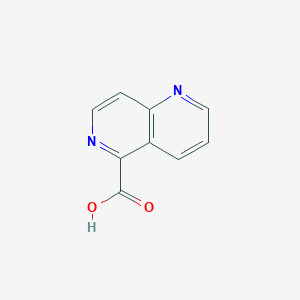

Molecular Structure Analysis

The molecular structure of 5-Vinyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The InChI code for 5-Vinyl-1H-indole is 1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 .

Chemical Reactions Analysis

5-Vinyl-1H-indole can participate in various chemical reactions. For example, the reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole with C-aryl-N-methylnitrones in the presence of nickel (II) perchlorate proceeds regioselectively to form a mixture of diastereomeric adducts of formal (3+3) cycloaddition .

Physical And Chemical Properties Analysis

5-Vinyl-1H-indole has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0. Its topological polar surface area is 15.8 Ų .

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antikrebsmittel

Indol-Derivate wurden für ihr Potenzial zur Behandlung verschiedener Krebsarten erkannt. Die Vinylgruppe in 5-Vinyl-1H-Indol kann weiteren chemischen Modifikationen unterzogen werden, um neuartige Verbindungen zu schaffen, die möglicherweise starke Antikrebsaktivitäten aufweisen. Forscher untersuchen diese Derivate auf ihre zytotoxischen Wirkungen auf Krebszellen und ihre Fähigkeit, als Enzyminhibitoren innerhalb von Krebswegen zu wirken .

Antimikrobielle Therapeutika

Das strukturelle Motiv von Indolen, einschließlich this compound, ist dafür bekannt, antimikrobielle Eigenschaften zu besitzen. Modifikationen der Vinylgruppe können zu neuen Derivaten mit verbesserter Aktivität gegen eine Reihe von schädlichen Mikroorganismen führen, was möglicherweise zu neuen Behandlungen für bakterielle und virale Infektionen, einschließlich HIV, führt .

Synthetische Chemie: Heterozyklische Architekturen

This compound dient in der synthetischen Chemie als vielseitiger Baustein für die Konstruktion komplexer heterozyklischer Architekturen. Diese Strukturen sind wertvoll für die Entwicklung von pharmazeutischen und materialwissenschaftlichen Anwendungen .

Medizinische Chemie: Metallkomplexe

Indole, einschließlich this compound, können mit Metallen zweizähnige Liganden bilden, was zu Komplexen mit medizinischen Anwendungen führt. Forschungen zu diesen Komplexen könnten neue Therapeutika mit einzigartigen Wirkmechanismen aufdecken .

Biotechnologie: Signalmoleküle

Indole spielen eine Rolle als Signalmoleküle in der mikrobiellen Kommunikation und in Pflanzen-Mikroben-Interaktionen. Die Vinylgruppe in this compound könnte genutzt werden, um diese Interaktionen zu untersuchen oder biotechnologische Werkzeuge zu entwickeln, die diese Signalwege nutzen .

Geschmacks- und Duftstoffindustrie

Der Indolkern ist in der Geschmacks- und Duftstoffindustrie wertvoll für sein unverwechselbares Aromaprofil. Derivate wie this compound können synthetisiert werden, um sie zur Herstellung neuer Düfte oder Aromen zu verwenden, insbesondere in der Parfüm- und Lebensmittelindustrie .

Zukünftige Richtungen

Indole derivatives, including 5-Vinyl-1H-indole, have potential for further exploration in drug discovery due to their diverse biological activities . For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .

Wirkmechanismus

Target of Action

5-Vinyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making 5-Vinyl-1H-indole a versatile compound in the field of medicinal chemistry.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific proteins .

Biochemical Pathways

Indole derivatives, including 5-Vinyl-1H-indole, can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that 5-Vinyl-1H-indole may influence multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

The molecular and cellular effects of 5-Vinyl-1H-indole’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , the results of 5-Vinyl-1H-indole’s action could be diverse and multifaceted.

Biochemische Analyse

Biochemical Properties

5-Vinyl-1H-indole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Vinyl-1H-indole and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, 5-Vinyl-1H-indole has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 5-Vinyl-1H-indole on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Vinyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of 5-Vinyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 5-Vinyl-1H-indole can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity . This binding can result in the modulation of enzymatic reactions, impacting various biochemical pathways. Furthermore, 5-Vinyl-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Vinyl-1H-indole can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that 5-Vinyl-1H-indole is relatively stable under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Over time, the compound’s effects on cellular function can vary, with potential long-term consequences on cell viability, proliferation, and differentiation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Vinyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, 5-Vinyl-1H-indole can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where specific dosages result in distinct biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

5-Vinyl-1H-indole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites and impacting overall cellular metabolism . The involvement of 5-Vinyl-1H-indole in these pathways underscores its significance in biochemical processes.

Transport and Distribution

The transport and distribution of 5-Vinyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, 5-Vinyl-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and biological activity.

Subcellular Localization

The subcellular localization of 5-Vinyl-1H-indole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that 5-Vinyl-1H-indole can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its subcellular localization, with distinct roles observed in different cellular compartments .

Eigenschaften

IUPAC Name |

5-ethenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAYQMSBGYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504299 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77132-99-1 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

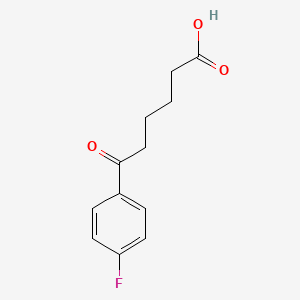

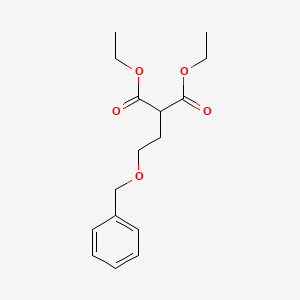

Synthesis routes and methods

Procedure details

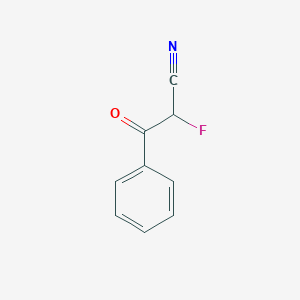

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)